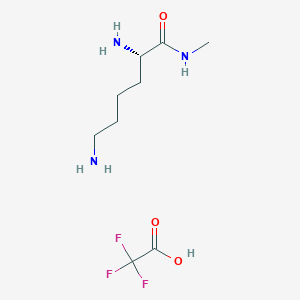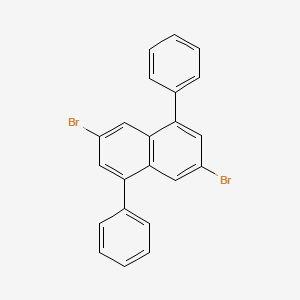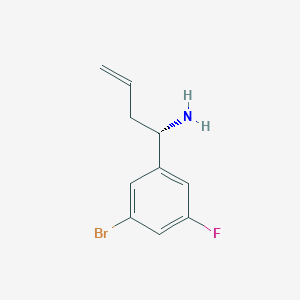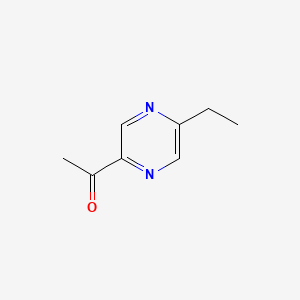![molecular formula C7H11NO2 B13030565 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13030565.png)
2-Azabicyclo[4.1.0]heptane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[410]heptane-5-carboxylic acid is a bicyclic compound characterized by a nitrogen atom incorporated into its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes, followed by oxidation. This method is advantageous due to its operational ease and compatibility with a wide range of functional groups and substrates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Azabicyclo[4.1.0]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Transition-metal-free, radical oxidation is a notable reaction for this compound.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, making them suitable for a broad array of substrates.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-Azabicyclo[4.1.0]heptane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action for 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure plays a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, but it is known to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen atom, but with a different ring structure.
3-Azabicyclo[3.1.1]heptane: Known for its bioisosteric properties and used in medicinal chemistry.
Uniqueness
2-Azabicyclo[410]heptane-5-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-azabicyclo[4.1.0]heptane-5-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)4-1-2-8-6-3-5(4)6/h4-6,8H,1-3H2,(H,9,10) |
Clave InChI |
JGYRIFWRPBYDKB-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2CC2C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


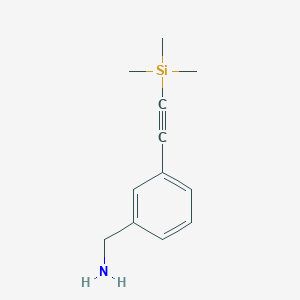
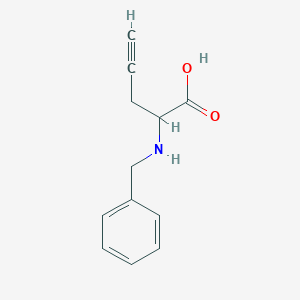
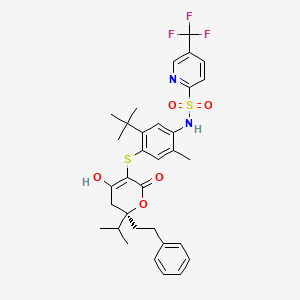
![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)
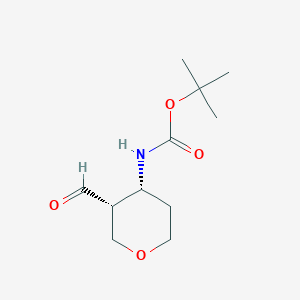
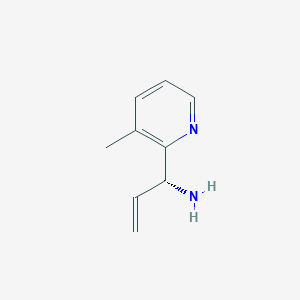
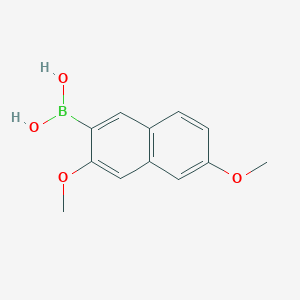
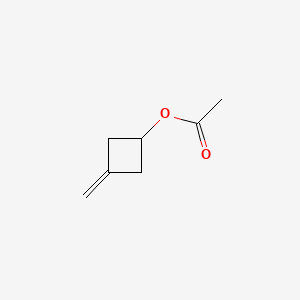
![4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid](/img/structure/B13030523.png)
![2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
